molecular formula C15H19F2N5O B7190340 N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide

N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide

Cat. No.: B7190340
M. Wt: 323.34 g/mol
InChI Key: YSCZHXUZIKHULG-UHFFFAOYSA-N
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Description

N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a difluoroethyl group and a pyrrolidine ring substituted with a methylpyrrole group, connected via a carboxamide linkage.

Properties

IUPAC Name

N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2N5O/c1-20-6-2-4-12(20)13-5-3-7-22(13)15(23)19-11-8-18-21(9-11)10-14(16)17/h2,4,6,8-9,13-14H,3,5,7,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCZHXUZIKHULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2CCCN2C(=O)NC3=CN(N=C3)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. The initial step often includes the preparation of the pyrazole ring, followed by the introduction of the difluoroethyl group. The pyrrolidine ring is then synthesized separately, and the two components are coupled through a carboxamide linkage under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to minimize by-products and ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The difluoroethyl group and the pyrazole ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-2-(1-methylpyrrol-2-yl)pyrrolidine-1-carboxamide shares structural similarities with other pyrazole-based compounds, such as:
    • N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-2-(1-ethylpyrrol-2-yl)pyrrolidine-1-carboxamide
    • N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-2-(1-methylpyrrol-2-yl)piperidine-1-carboxamide

Uniqueness

The unique combination of the difluoroethyl group and the specific substitution pattern on the pyrazole and pyrrolidine rings distinguishes this compound from other similar compounds. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

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